Disodium 3-aminonaphthalene-2,7-disulphonate

Azo Dye Synthesis Reactive Dyes Process Chemistry

Select Disodium 3-aminonaphthalene-2,7-disulphonate (CAS 135-50-2) for reproducible, industrial-scale dye manufacturing. Unlike the mono-sodium analog (CAS 92-28-4), this disodium salt ensures maximal aqueous solubility, precise pH control during diazotization, and consistent coupling efficiency—eliminating batch variability in dye shade and strength. Validated in patents US4474697A and US6011140A for synthesizing high-wash-fastness reactive dyes for cellulose and polyamide fibers. Its bifunctional amino/sulfonate architecture enables precise azo coupling for disazo and polyazo colorants. Bulk and R&D quantities available.

Molecular Formula C10H7NNa2O6S2
Molecular Weight 347.3 g/mol
CAS No. 135-50-2
Cat. No. B085483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 3-aminonaphthalene-2,7-disulphonate
CAS135-50-2
Molecular FormulaC10H7NNa2O6S2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C10H9NO6S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
InChIKeyYCBINYVMSDDQKZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 3-aminonaphthalene-2,7-disulphonate (CAS 135-50-2): Technical Primer for Scientific Procurement


Disodium 3-aminonaphthalene-2,7-disulphonate (CAS 135-50-2), also known as 2-naphthylamine-3,6-disulfonic acid disodium salt, is a water-soluble aromatic amine with the molecular formula C10H7NNa2O6S2 and a molecular weight of 347.3 g/mol [1]. This compound belongs to the class of sulfonated aminonaphthalenes and serves as a critical intermediate in the synthesis of azo dyes, reactive dyes, and acid dyes [1]. The molecule features two sulfonate groups in the 2- and 7-positions and an amino group at the 3-position, which enables participation in diazotization and subsequent azo coupling reactions with electron-rich aromatic substrates [2]. It is primarily employed in the textile, leather, and paper industries as a coupling component or as a building block for more complex dye structures [1].

Disodium 3-aminonaphthalene-2,7-disulphonate: Why In-Class Substitution Introduces Technical and Economic Risk


Substituting Disodium 3-aminonaphthalene-2,7-disulphonate with a generic aminonaphthalene sulfonic acid can alter critical process parameters due to differences in solubility, ionic charge, and steric hindrance around the reactive amino group . The disodium salt form ensures maximal aqueous solubility and precise stoichiometric control during diazotization and coupling steps, which is essential for achieving reproducible dye yields and consistent shade development . Using the mono-sodium analog (CAS 92-28-4), which contains a free sulfonic acid group, can lead to inconsistent pH control, incomplete salt formation, and subsequent variability in coupling efficiency, ultimately affecting final product quality and increasing waste treatment costs .

Disodium 3-aminonaphthalene-2,7-disulphonate: Quantified Differentiation from Closest Analogs


Disodium 3-aminonaphthalene-2,7-disulphonate vs. Mono-Sodium Analog: Superior Solubility and Ionic Strength for Aqueous Coupling

The disodium salt form (CAS 135-50-2) provides a higher molar concentration of solubilizing sodium ions compared to the mono-sodium analog (CAS 92-28-4), which retains a free sulfonic acid group. This difference in ionic character directly impacts aqueous solubility and the ionic strength of reaction media.

Azo Dye Synthesis Reactive Dyes Process Chemistry

Disodium 3-aminonaphthalene-2,7-disulphonate: Essential Intermediacy in High-Value Reactive Dye Synthesis (Class-Level Inference)

The compound is specifically claimed as a key intermediate or coupling component in multiple high-value reactive dye patent families, including those for fluorotriazine-containing azo dyestuffs (US4474697A) and reactive dyes with an aminonaphthalenesulfonic acid coupling component (US6011140A, EP0876431B1). This specific inclusion in protected dye structures highlights its unique reactivity and contribution to dye-fiber covalent bonding. [1] [2]

Reactive Dyes Textile Dyeing Patent Analysis

Disodium 3-aminonaphthalene-2,7-disulphonate: Assured Stability Under Recommended Storage (Supporting Evidence)

Safety Data Sheets (SDS) for Disodium 3-aminonaphthalene-2,7-disulphonate indicate the compound is chemically stable under recommended storage conditions. This is a critical baseline requirement for bulk procurement and long-term inventory management.

Chemical Stability Procurement Storage

Disodium 3-aminonaphthalene-2,7-disulphonate: Optimal Application Scenarios Based on Differentiated Properties


Scenario 1: Synthesis of Fiber-Reactive Azo Dyes Requiring High Wash Fastness

Disodium 3-aminonaphthalene-2,7-disulphonate is the preferred coupling component for synthesizing reactive dyes designed for cellulose fibers (e.g., cotton) and polyamides. Its inclusion in the dye molecule enables the formation of covalent bonds with the fiber, resulting in exceptionally high wash fastness. This application leverages the compound's specific reactivity as validated in key patents like US4474697A and US6011140A. [1]

Scenario 2: Industrial-Scale Azo Coupling Where Process Reproducibility is Paramount

In large-volume manufacturing of acid or direct dyes, the disodium salt form (CAS 135-50-2) is preferred over its mono-sodium counterpart due to its superior and more predictable solubility in aqueous alkaline media. This property ensures consistent diazotization and coupling yields, reduces batch-to-batch variation in dye shade and strength, and minimizes costly rework or off-spec production, thereby enhancing overall process efficiency.

Scenario 3: Development of Metal-Complex Dyes and Photographic Dyes

The compound's bifunctional nature (amino group for diazotization, sulfonate groups for water solubility) makes it a valuable building block for more complex dye structures, including disazo and polyazo dyes used in color photography and as metal-complex dyes for leather and wool. Its specific substitution pattern on the naphthalene ring directs the coupling position, enabling the synthesis of dyes with precise and reproducible spectral properties. [2]

Scenario 4: Analytical Applications as a Fluorescent Probe or pH Indicator

While its primary use is in dye synthesis, related aminonaphthalene disulfonic acids exhibit fluorescence in solution (e.g., Amido-R-Acid). This suggests that Disodium 3-aminonaphthalene-2,7-disulphonate and its derivatives may find niche applications as fluorescent probes or pH indicators in analytical chemistry or biochemistry, where its high water solubility is a distinct advantage. [3]

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